molecular formula C16H15FN2O4S B4877149 allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4877149
M. Wt: 350.4 g/mol
InChI Key: GYHURLQDTDHXJE-UHFFFAOYSA-N
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Description

“Allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C16H15FN2O4S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” are not available in the sources I found.

Scientific Research Applications

Antioxidant Activity

Thiazole-based compounds have been found to have significant antioxidant activity. For example, compounds 7 and 9 in a study displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Antibacterial Activity

Thiazole derivatives have shown antibacterial activity. In a study, compound 11 showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin (18.00 ± 0.01 mm and 17.00 ± 0.04) .

Antifungal Activity

Thiazole-based compounds have demonstrated antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Antiviral Activity

Thiazole-based compounds have shown antiviral properties . This suggests their potential use in the development of antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests their potential use in the development of cancer treatments.

Neuroprotective Activity

Thiazole-based compounds have demonstrated neuroprotective properties . This suggests their potential use in the treatment of neurological disorders.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . This suggests their potential use in the treatment of seizure disorders.

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may continue to explore the potential of “allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” and similar compounds in various applications, particularly in the development of new drugs.

properties

IUPAC Name

prop-2-enyl 2-[[2-(2-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-3-8-22-15(21)14-10(2)18-16(24-14)19-13(20)9-23-12-7-5-4-6-11(12)17/h3-7H,1,8-9H2,2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHURLQDTDHXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2F)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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